N-[2-(dimethylamino)ethyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)furan-2-carboxamide hydrochloride
Description
The exact mass of the compound this compound is 369.0714038 g/mol and the complexity rating of the compound is 426. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)furan-2-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN3O2S.ClH/c1-19(2)8-9-20(15(21)12-6-4-10-22-12)16-18-14-11(17)5-3-7-13(14)23-16;/h3-7,10H,8-9H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEKMDQZZUIRVGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C1=NC2=C(C=CC=C2S1)F)C(=O)C3=CC=CO3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClFN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(dimethylamino)ethyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)furan-2-carboxamide hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of antibacterial and enzymatic inhibition. This article synthesizes available research findings, highlighting its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , and it features a complex structure that includes a furan ring, a benzothiazole moiety, and a dimethylamino ethyl group. Its unique structure contributes to its biological properties.
Antibacterial Activity
Recent studies have demonstrated that compounds similar to N-[2-(dimethylamino)ethyl]-N-(4-fluoro-1,3-benzothiazol-2-yl) exhibit significant antibacterial properties. For instance, fluorinated derivatives have shown strong in vitro activity against various bacterial strains:
- Pseudomonas aeruginosa
- Staphylococcus aureus
- Escherichia coli
- Bacillus subtilis
A specific study indicated that certain fluorinated imines had minimum inhibitory concentration (MIC) values lower than those of standard antibiotics like kanamycin B, suggesting a promising potential for treating resistant bacterial infections .
| Compound | MIC against P. aeruginosa | MIC against S. aureus | MIC against E. coli |
|---|---|---|---|
| N-[2-(dimethylamino)ethyl]-... | 1.3-fold lower than kanamycin | Significant activity | Moderate activity |
| Fluorinated Aldimine (similar) | 17.1 µM | Comparable to kanamycin | 5706.3 µM |
Enzymatic Inhibition
The compound has been identified as a potent inhibitor of the enzyme ecKAS III (elongation condensing enzyme), which plays a crucial role in fatty acid synthesis in bacteria. The half-maximal inhibition constant (IC50) was determined to be approximately 5.6 µM, indicating strong inhibitory potential . This mechanism underlines the antibacterial effectiveness, as inhibiting fatty acid synthesis can disrupt bacterial growth.
Case Studies and Research Findings
- Study on Fluorinated Compounds : A comprehensive review highlighted that fluorinated compounds similar to N-[2-(dimethylamino)ethyl]-N-(4-fluoro-1,3-benzothiazol-2-yl) demonstrated varied antibacterial activities depending on their structural modifications. The presence of electron-withdrawing groups like fluorine was crucial for enhancing activity against Gram-positive and Gram-negative bacteria .
- ToxCast Analysis : An extensive analysis of over 976 chemicals within the ToxCast database revealed that compounds with structural similarities to our target molecule exhibited diverse biological interactions across numerous assays, including GPCR binding and enzymatic inhibition . This suggests that N-[2-(dimethylamino)ethyl]-N-(4-fluoro-1,3-benzothiazol-2-yl) could interact with multiple biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
